molecular formula C17H24N2O3S B3141387 1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 478249-73-9

1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3141387
CAS No.: 478249-73-9
M. Wt: 336.5 g/mol
InChI Key: YQLUUFJCZKWMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one is an imidazolone derivative characterized by a central 1,3-dihydro-2H-imidazol-2-one core. Key structural features include:

  • An ethyl group at the 5-position, influencing conformational flexibility.
  • A 1-(phenylsulfonyl)ethyl substituent at the 4-position, contributing polarity and hydrogen-bonding capacity via the sulfonyl moiety.

Properties

IUPAC Name

5-[1-(benzenesulfonyl)ethyl]-3-tert-butyl-4-ethyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-6-14-15(18-16(20)19(14)17(3,4)5)12(2)23(21,22)13-10-8-7-9-11-13/h7-12H,6H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLUUFJCZKWMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1C(C)(C)C)C(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125464
Record name 1-(1,1-Dimethylethyl)-5-ethyl-1,3-dihydro-4-[1-(phenylsulfonyl)ethyl]-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478249-73-9
Record name 1-(1,1-Dimethylethyl)-5-ethyl-1,3-dihydro-4-[1-(phenylsulfonyl)ethyl]-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478249-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-5-ethyl-1,3-dihydro-4-[1-(phenylsulfonyl)ethyl]-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butylamine, ethyl bromide, and phenylsulfonyl chloride.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving tert-butylamine and ethyl bromide under basic conditions.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the imidazole ring and the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum.

Scientific Research Applications

1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways: It can affect various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, resulting in specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly impacts physicochemical and biological properties:

Compound Name 1-Position Substituent Molecular Formula Key Features/Activity Reference
Target Compound tert-butyl C₁₉H₂₅N₂O₃S High hydrophobicity, metabolic stability
5-ETHYL-1-(4-METHYLPHENYL)-4-[1-(PHENYLSULFONYL)ETHYL]-1,3-DIHYDRO-2H-IMIDAZOL-2-ONE 4-methylphenyl C₂₀H₂₂N₂O₃S Increased lipophilicity, potential aryl interactions
1-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one 4-chlorophenyl C₁₈H₁₆ClN₂O₃ Anticancer activity (Narasimhan et al.)

Analysis :

  • Aryl substituents like 4-chlorophenyl (as in ) may improve target binding via π-π interactions but could increase toxicity risks.
Substituent Variations at the 4-Position

The 4-position’s sulfonyl-containing group modulates solubility and receptor interactions:

Compound Name 4-Position Substituent Key Features/Activity Reference
Target Compound 1-(phenylsulfonyl)ethyl Polar sulfonyl group enhances solubility
1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one 1-[(4-methylphenyl)sulfonyl]ethyl Enhanced electron-withdrawing effects, improved receptor affinity
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methyl-2-propanyl)-2-pyrrolidinone 1-[2-(4-methoxyphenoxy)ethyl] Methoxy group improves CNS penetration

Analysis :

  • The phenylsulfonyl group in the target compound balances hydrophobicity and polarity, whereas 4-methylphenylsulfonyl () introduces electron-withdrawing effects for stronger receptor binding.
  • Methoxyphenoxyethyl substituents () may enhance blood-brain barrier permeability, relevant for CNS-targeted therapies.
Core Structural Modifications

Comparisons with non-imidazolone analogs highlight scaffold-specific effects:

Compound Name Core Structure Key Features/Activity Reference
Target Compound Imidazolone Rigid core with hydrogen-bonding sites
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Benzoimidazole Expanded aromaticity for kinase inhibition
1-(3-(Trifluoromethyl)benzyl)-1H-imidazole-5-carboxylic acid Simple imidazole Carboxylic acid group for ionic interactions

Analysis :

  • The imidazolone core offers rigidity and hydrogen-bonding capacity, advantageous for enzyme inhibition.
  • Benzoimidazole derivatives () exhibit broader aromatic systems, enhancing interactions with kinase active sites.

Biological Activity

1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound categorized within the imidazole class. Its unique structure, featuring a tert-butyl group, an ethyl group, and a phenylsulfonyl moiety, lends itself to various biological applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

The compound's IUPAC name is 5-[1-(benzenesulfonyl)ethyl]-3-tert-butyl-4-ethyl-1H-imidazol-2-one, with the CAS number 478249-73-9. The molecular formula is C17H24N2O3S, and its molecular weight is approximately 336.45 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

Molecular Targets:

  • Enzymes: The compound may inhibit various enzymes involved in metabolic pathways.
  • Receptors: It can modulate receptor activity, influencing signal transduction pathways.

Biochemical Pathways:
The compound affects several biochemical pathways, including:

  • Signal Transduction: Modulating pathways that regulate cellular responses.
  • Gene Expression: Potentially influencing the transcription of genes associated with disease processes.

Biological Activities

Research has identified several promising biological activities for this compound:

Antimicrobial Activity

Studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy is comparable to established antibiotics, making it a candidate for further development in treating infections.

Anticancer Properties

Recent investigations have highlighted the compound's anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (μM)
A549 (Lung Cancer)25.9
MCF7 (Breast Cancer)21.5
PC3 (Prostate Cancer)15.9

These results indicate that the compound could serve as a lead structure for designing new anticancer agents.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • PI3K/mTOR Pathway: It inhibits key enzymes in this pathway, which is crucial for cancer cell proliferation and survival.

Case Studies

Several case studies have explored the biological activity of compounds related to imidazoles and their derivatives:

  • Antitumor Activity Study:
    A recent study investigated the effects of similar imidazole derivatives on various cancer cell lines. The findings indicated that modifications to the imidazole ring significantly altered biological activity and selectivity against different cancer types .
  • Antibacterial Efficacy:
    Another study focused on the antimicrobial properties of sulfonamide derivatives, revealing that compounds with similar structural features exhibited broad-spectrum antibacterial activity .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For imidazolone derivatives, refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like potassium carbonate is common. For example, similar compounds (e.g., ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate) are synthesized via multi-step routes involving alkylation, cyclization, and sulfonylation, with purification via column chromatography or recrystallization . Adjusting stoichiometry of tert-butyl and phenylsulfonyl precursors, monitoring reaction time, and using inert atmospheres (N₂/Ar) can minimize side products. Purity validation via HPLC (≥95%) and NMR is critical .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray crystallography resolves stereochemistry and confirms substituent positions, as demonstrated for ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzimidazole derivatives .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., tert-butyl at δ ~1.3 ppm, sulfonyl groups at δ ~7.5-8.0 ppm) .
  • FTIR confirms functional groups (C=O stretch ~1700 cm⁻¹, S=O ~1350-1150 cm⁻¹) .

Q. How should researchers design in vitro bioactivity assays for this compound?

Methodological Answer: Bioactivity testing follows protocols for structurally related imidazolones. For antibacterial studies:

  • Minimum Inhibitory Concentration (MIC): Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity: Evaluate against mammalian cell lines (e.g., HEK293) via MTT assay to establish selectivity indices .
  • Enzyme inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example, NMR signals for imidazolone NH protons may shift due to hydrogen bonding. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Solvent titration (e.g., DMSO-d6 vs. CDCl₃) to observe proton exchange .
  • Density Functional Theory (DFT) calculations to predict NMR/IR spectra and compare with experimental data .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

Methodological Answer: Adopt a tiered approach:

  • Hydrolysis studies: Expose the compound to buffers (pH 4–9) at 25–50°C, analyzing degradation via LC-MS/MS.
  • Photolysis: Use UV light (254 nm) in aqueous solutions to simulate sunlight effects .
  • Soil/water partitioning: Measure log Kow (octanol-water) and Koc (organic carbon) to model bioaccumulation .
  • Microbial degradation: Incubate with activated sludge or soil microbiota, tracking metabolite formation .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog synthesis: Modify substituents (e.g., replace tert-butyl with cyclopropyl, vary sulfonyl groups) .
  • 3D-QSAR modeling: Use CoMFA/CoMSIA to correlate electronic/steric features with bioactivity .
  • Crystallographic studies: Compare binding modes in enzyme active sites (e.g., COX-2 or CYP450 isoforms) .

Q. What strategies mitigate poor solubility in pharmacological assays?

Methodological Answer:

  • Co-solvent systems: Use DMSO-water gradients (≤1% DMSO to avoid cytotoxicity) .
  • Nanoparticle formulation: Encapsulate in PLGA or liposomes to enhance bioavailability .
  • Salt formation: React with HCl or sodium hydroxide to generate water-soluble ionic forms .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Validate force fields: Re-run molecular docking with updated parameters (e.g., AMBER vs. CHARMM) .
  • Experimental replication: Confirm binding affinities via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Error analysis: Calculate root-mean-square deviations (RMSD) between predicted and crystal structures .

Q. What statistical methods are appropriate for analyzing dose-response data?

Methodological Answer:

  • Non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .
  • Hill slopes to assess cooperativity in enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 2
1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.